molecular formula C9H13NO3 B2503791 Tert-butyl N-(4-oxobut-2-ynyl)carbamate CAS No. 1260677-71-1

Tert-butyl N-(4-oxobut-2-ynyl)carbamate

Cat. No.: B2503791
CAS No.: 1260677-71-1
M. Wt: 183.207
InChI Key: SDJHHTQZOPPKMJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-oxobut-2-ynyl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . It is typically stored in an inert atmosphere and under -20°C . The compound is usually shipped in a cold pack .


Physical and Chemical Properties Analysis

This compound is a solid or liquid compound .

Scientific Research Applications

1. Structural Analysis and Crystallography

Tert-butyl N-(4-oxobut-2-ynyl)carbamate and its derivatives are part of an isostructural family of compounds used in crystallographic studies. They are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting their importance in understanding molecular interactions and crystal structures (Baillargeon et al., 2017).

2. Synthesis of Carbocyclic Analogues

This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps understand the relative substitution of the cyclopentane ring in such intermediates, which is crucial for the synthesis of carbocyclic analogues (Ober et al., 2004).

3. Chiral Inversion in Synthesis

The compound is used in chiral inversion processes, significant in chemical synthesis. A high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via Boc-involved neighboring group participation demonstrates the compound's role in achieving chiral inversion, vital for producing enantiomerically pure substances (Li et al., 2015).

4. Photoredox-Catalysis

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases the compound's role in photocatalyzed protocols. This leads to the assembly of a range of 3-aminochromones under mild conditions, broadening the applications of photoredox catalysis (Wang et al., 2022).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

tert-butyl N-(4-oxobut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJHHTQZOPPKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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